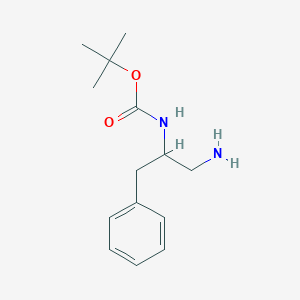

(R)-1-N-Cbz-3-Formyl-pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

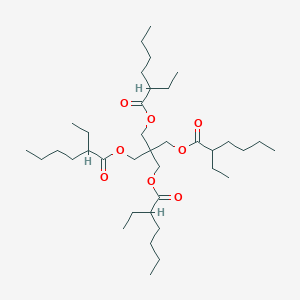

(R)-1-N-Cbz-3-Formyl-pyrrolidine is a specialized compound used in various chemical syntheses. It is known for its role in the enantioselective synthesis of pyrrolidine and related N-heterocycles.

Synthesis Analysis

- Enantioselective Synthesis : A method involving a cationic CpRu complex of chiral picolinic acid derivatives catalyzes asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols. This approach is used to synthesize α-alkenyl pyrrolidine, piperidine, and azepane-type N-heterocycles with high enantiomeric ratios (Seki, Tanaka, & Kitamura, 2012).

Molecular Structure Analysis

- Absolute Configuration Determination : The absolute configuration of enantiomers of similar compounds can be determined using methods like vibrational circular dichroism and confirmed by chemical synthesis (Procopiou et al., 2016).

Chemical Reactions and Properties

- Chemical Reactivity : In certain conditions, (R)-1-N-Cbz-3-Formyl-pyrrolidine can undergo reactions such as BF3.OEt2-catalyzed [3 + 2] annulation with allyltrimethylsilane to produce pyrrolidines with high stereoselectivity (Kiyooka et al., 1994).

Physical Properties Analysis

- Crystal Structure : The crystal structure of related compounds can be determined using techniques like single-crystal X-ray diffraction (Chen et al., 2011).

Chemical Properties Analysis

- Electrochemical Properties : Studies on compounds with similar functional groups show electroactive properties and successful electropolymerization (Govindaraji et al., 2006).

Scientific Research Applications

-

Siderophores in Biological Pathways and Their Applications

- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

- Method: The article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results: Through a comprehensive analysis of the chemical properties and biological activities of siderophores, this paper demonstrates their wide prospects in scientific research and practical applications .

-

Hydrophobic Modification of Polysaccharides and Their Applications in Biomedicine

- Application: Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

- Method: This review is focused on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .

- Results: It is expected to provide some ideas and inspiration for the design of polysaccharide drug carriers .

properties

IUPAC Name |

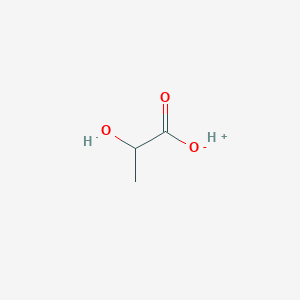

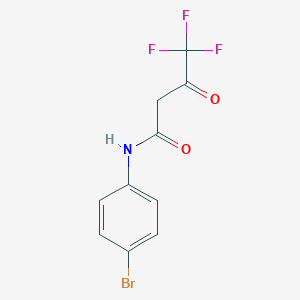

benzyl (3R)-3-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364044 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-N-Cbz-3-Formyl-pyrrolidine | |

CAS RN |

1212062-74-2 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)